molecular formula C7H13NO3 B556354 N-Acetyl-L-norvaline CAS No. 15891-50-6

N-Acetyl-L-norvaline

Cat. No.: B556354
CAS No.: 15891-50-6
M. Wt: 159.18 g/mol
InChI Key: BSYFPUSAWVWWDG-LURJTMIESA-N
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Description

N-Acetyl-L-norvaline, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-Acetyl-L-norvaline is a derivative of the amino acid L-norvaline, which has garnered attention for its potential biological activities, particularly in the context of neuroprotection and metabolic modulation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is synthesized by the acetylation of L-norvaline, which is known to act as an arginase inhibitor. Arginase plays a significant role in the metabolism of arginine, impacting various physiological processes such as nitric oxide production and polyamine synthesis. The inhibition of arginase has been linked to neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's disease (AD).

  • Arginase Inhibition :
    • This compound inhibits arginase activity, leading to increased levels of arginine. This can enhance nitric oxide production, which is crucial for neuronal signaling and vascular function .
  • Neuroprotection :
    • Studies indicate that this compound may reverse cognitive decline in animal models of AD by reducing beta-amyloidosis and alleviating neuroinflammation . The treatment has shown to activate pathways related to neuroplasticity and cell survival.
  • Metabolic Modulation :
    • The compound may also influence metabolic pathways by shifting cellular metabolism from glycolysis to oxidative phosphorylation, which is particularly relevant in lysosomal storage disorders .

Study on Neuroprotection in Alzheimer's Disease

A significant study administered L-norvaline (and by extension, its acetylated form) to a triple-transgenic mouse model of AD. The results showed:

  • Cognitive Improvement : Mice treated with L-norvaline exhibited improved cognitive functions compared to control groups.
  • Biomarker Changes : Immunohistochemistry revealed reduced levels of amyloid plaques and lower transcription levels of pro-inflammatory cytokines like tumor necrosis factor (TNF) in treated mice .
  • Pathway Activation : Pathway enrichment analysis identified several biological pathways activated by L-norvaline treatment that are associated with neuroplasticity and neuronal survival.

Metabolic Effects on Lysosomal Storage Disorders

Research into the effects of this compound on lysosomal storage disorders indicated:

  • Cellular Metabolism Shift : In conditions like Niemann-Pick disease type C, this compound was shown to mediate a shift from glycolysis to oxidative phosphorylation, enhancing ATP production and reducing oxidative stress .
  • Transport Mechanisms : The uptake of this compound into cells is mediated by specific solute carrier transporters, which may facilitate its therapeutic effects in neurological conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Arginase InhibitionIncreased arginine levels; enhanced NO production
NeuroprotectionReduced beta-amyloidosis; improved cognitive function
Metabolic ModulationShift from glycolysis to oxidative phosphorylation
Transport MechanismsMediated by solute carrier transporters

Scientific Research Applications

Alzheimer's Disease Treatment

N-Acetyl-L-norvaline has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that it acts as an arginase inhibitor, which is significant because upregulation of arginase has been linked to neurodegeneration in Alzheimer's disease. In a study involving triple-transgenic mice (3×Tg-AD), treatment with L-norvaline resulted in:

  • Cognitive Improvement : The treated mice displayed reduced cognitive decline compared to control groups.
  • Biological Pathways Activation : Pathway enrichment analysis revealed activation of pathways related to cell survival and neuroplasticity.
  • Reduced Neuroinflammation : There was a notable decrease in beta-amyloidosis and microgliosis, suggesting a protective effect against neuroinflammation .

Table 1: Effects of this compound on Cognitive and Biological Markers in 3×Tg-AD Mice

ParameterControl GroupTreated Group
Cognitive Performance (memory tests)Significant declineImproved performance
Beta-amyloidosis levelsHighReduced
MicrogliosisElevatedAlleviated
Postsynaptic density protein 95LowElevated

Arginine Starvation in Cancer Cells

This compound's role extends into cancer research, where it has been shown to affect arginine metabolism in cancer cells. Depletion of extracellular arginine leads to mitochondrial distress in arginine-dependent cancer cells. Studies have demonstrated that:

  • Mitochondrial Dysfunction : Arginine starvation induces significant transcriptional reprogramming and mitochondrial distress.
  • Potential Therapeutic Role : Supplementation with this compound may mitigate these effects by restoring arginine levels, thus providing a potential avenue for cancer therapy .

Table 2: Effects of Arginine Starvation and this compound Supplementation

ConditionMitochondrial FunctionalityTranscriptional Changes
Arginine StarvationDistressedSignificant reprogramming
With this compoundRestoredNormalized

Treatment of Metabolic Syndrome

This compound has also been investigated for its effects on metabolic syndrome. In animal models, it was found to inhibit the activity of ribosomal protein S6 kinase β-1 (S6K1), which is associated with inflammation and metabolic dysfunction. Key findings include:

  • Anti-inflammatory Properties : The compound demonstrated significant anti-inflammatory effects, which could be beneficial for conditions associated with metabolic syndrome.
  • Restoration of Nitric Oxide Levels : Treatment led to increased nitric oxide production while reducing urea production, indicating a favorable metabolic shift .

Table 3: this compound Effects on Metabolic Parameters

ParameterBaseline LevelsAfter Treatment
Nitric Oxide ProductionLowIncreased
Urea ProductionHighReduced
Inflammatory MarkersElevatedDecreased

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the enantiomeric purity of N-Acetyl-L-norvaline in experimental settings?

  • Methodological Answer : Enantiomeric separation can be achieved using nano-liquid chromatography (nano-LC) with 9-fluorenylmethyloxycarbonyl (FMOC) derivatization. This method enhances detection sensitivity for amino acids like this compound, allowing precise quantification of enantiomeric ratios. Validation should include comparison with certified standards and reproducibility tests across multiple batches .

Q. How can researchers synthesize this compound with high purity for biochemical assays?

  • Methodological Answer : Synthesis typically involves acetylation of L-norvaline using acetic anhydride under controlled pH conditions. Post-synthesis purification via reverse-phase HPLC or recrystallization is critical to achieve >95% purity. Structural confirmation should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the acetyl group position and absence of racemization .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers to prevent hydrolysis of the acetyl group. For aqueous solutions, use neutral pH buffers (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles. Stability should be monitored via HPLC every 6 months .

Advanced Research Questions

Q. How does this compound interact with enzymes like N-acetyl-L-ornithine transcarbamylase (AOTCase), and how can this inform experimental design?

  • Methodological Answer : Structural studies show that residue Glu92 in AOTCase governs substrate specificity for this compound. Mutagenesis (e.g., E92P) can alter substrate binding, enabling mechanistic studies of enzyme-substrate interactions. Use X-ray crystallography with carbamyl phosphate co-crystallization to visualize binding conformations .

Q. What experimental strategies resolve contradictions in this compound’s role in nitric oxide synthase (NOS) and arginase pathways?

  • Methodological Answer : this compound competes with L-arginine as a substrate for both NOS (producing NO) and arginase (producing urea). To dissect its dual role, use cell-type-specific models (e.g., endothelial vs. hepatic cells) and quantify pathway outputs (NO via chemiluminescence; urea via colorimetric assays). Include competitive inhibitors like L-NAME (NOS) or BEC (arginase) to isolate effects .

Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics and tissue distribution?

  • Methodological Answer : Use radiolabeled [¹⁴C]-N-Acetyl-L-norvaline in rodent models to track bioavailability. Combine plasma sampling (LC-MS/MS quantification) with autoradiography for tissue-specific distribution analysis. Account for metabolic conversion to L-norvaline by including acetylase inhibitors in control cohorts .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Adhere to NIH guidelines for preclinical data reporting, including sample size justification and blinding protocols to minimize bias .

Q. Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s antimicrobial activity across bacterial strains?

  • Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Test a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with controlled inoculum sizes. Report minimum inhibitory concentrations (MICs) alongside positive (e.g., ampicillin) and negative (solvent) controls .

Q. What validation steps ensure reproducibility in enzyme inhibition assays involving this compound?

  • Methodological Answer : Pre-incubate enzymes (e.g., arginase) with this compound for 10–30 minutes to reach equilibrium. Use progress curve analysis to distinguish competitive vs. noncompetitive inhibition. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. Tables for Key Data

Parameter Method Typical Range Reference
Enantiomeric PurityFMOC-nano-LC98.5–99.8%
Plasma Half-Life (Rodent)LC-MS/MS2.1–3.5 hours
MIC (Gram-negative Bacteria)Broth Microdilution128–256 µg/mL

Properties

IUPAC Name

(2S)-2-acetamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420760
Record name N-ACETYL-L-NORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15891-50-6
Record name N-Acetyl-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15891-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-NORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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